Rhenium(III) iodide

Descripción general

Descripción

Synthesis Analysis

The synthesis of rhenium(III) iodide and related compounds has been achieved through different methods. For instance, two mixed ligand this compound-chloride hydrates were synthesized from aqueous solutions under slightly different conditions, leading to the formation of trimeric molecules connected via hydrogen bonding . Another study reported the synthesis of a rhenium(III) complex with thiourea, which could serve as a precursor to low-valent rhenium complexes . Additionally, a rhenium(III) complex was synthesized by reacting ReVOCl3(PPh3)2 with various ligands, resulting in a reduction from Re(V) to Re(III) .

Molecular Structure Analysis

The molecular structure of rhenium(III) compounds has been determined using single-crystal X-ray diffraction and other spectroscopic methods. For example, the hexanuclear rhenium(III) clusters containing cubic cores exhibit red phosphorescence and have been structurally characterized . The crystal structures of this compound-chloride hydrates reveal trimeric molecules with a unique arrangement of iodide and chloride ligands . The structure of a rhenium(III) complex with thiourea shows a quasi-octahedral coordination by six thiourea sulfur atoms .

Chemical Reactions Analysis

Rhenium(III) compounds participate in various chemical reactions. A rhenium(II) complex was found to promote the cleavage of dihydrogen and the reduction of organic azides, yielding rhenium(III) and rhenium(V) products, respectively . Another study described the oxyalkylation of alkenes catalyzed by rhenium, where hypervalent iodine(III) reagents were used as both an oxygenation and alkylation source .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhenium(III) compounds have been extensively studied. The magnetic properties of rhenium(IV) compounds, which are closely related to rhenium(III), have been investigated, revealing behaviors such as magnetically diluted complexes and ferrimagnetic chains . The luminescence behavior of rhenium(I) triynyl complexes has been analyzed, providing insights into the photophysical properties of rhenium compounds . Electrochemical studies have shown that rhenium complexes can be easily reduced, with the electron transfer being a reversible process .

Aplicaciones Científicas De Investigación

Formation of Complexes with N-heterocyclic Compounds : Rhenium(III) iodide reacts with N-heterocyclic compounds to form two types of complexes: trinuclear rhenium(III) core complexes and mononuclear rhenium(V) trans-dioxidocomplexes. These complexes are characterized by various spectroscopic methods, suggesting applications in structural chemistry and materials science (Krawczyk et al., 2014).

Coordination with Schiff Base : The coordination behavior of rhenium(III) with Schiff base ligands has been explored, leading to the formation of seven-coordinate rhenium(III) complex cations. Such studies are crucial for understanding the coordination chemistry of rhenium and its potential applications in catalysis and materials science (Potgieter et al., 2009).

Neutron Capture and Transmission Measurements : Rhenium's applications in nuclear reactor technology, particularly at high temperatures, are highlighted by its neutron capture and transmission properties. Studies focus on its isotopes, 185Re and 187Re, which are important for nuclear energy applications (Epping et al., 2017).

Activation and Direct Access to Terminal Nitride and cyclo-P3 Complexes : The reactivity studies of a rhenium(II) complex show its ability to yield diamagnetic rhenium(III) or rhenium(V) products, indicating applications in chemical synthesis and catalysis (Lohrey et al., 2019).

Synthesis of Tetrahedral Rhenium Chalcocyanide Cluster Complexes : A novel method for synthesizing tetrahedral rhenium chalcocyanide cluster complexes using this compound, indicating potential in materials science and nanotechnology (Pronin et al., 2019).

Oxyalkylation Catalyzed by Rhenium : A rhenium-catalyzed oxyalkylation process shows potential in organic synthesis and materials science (Wang et al., 2013).

Biological Studies with Luminescent Organometallic Complexes : Rhenium(I) complexes are used as biological probes, indicating their application in biochemistry and medical research (Lo, 2010).

Necroptosis-Inducing Rhenium(V) Oxo Complexes : These complexes are shown to effectively kill cancer cells by triggering necroptosis, suggesting applications in cancer research and treatment (Suntharalingam et al., 2015).

Living Radical Polymerization : Rhenium(V) iododioxobis(triphenylphosphine) is effective in living radical polymerization of styrene, indicating applications in polymer chemistry (Kotani et al., 1999).

Rhenium Complexes of Porphyrinoids : These complexes have potential applications in materials and catalysis research due to their unique features (Chatterjee & Ravikanth, 2020).

Safety and Hazards

Rhenium(III) iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

Mecanismo De Acción

Target of Action

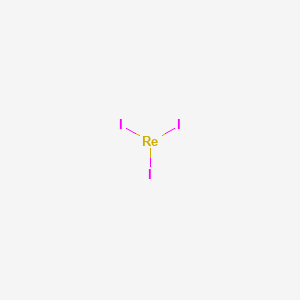

Rhenium(III) iodide is a binary chemical compound of rhenium and iodide with the chemical formula ReI3

Mode of Action

It is known that this compound can be synthesized by the decomposition of rhenium(iv) iodide . This suggests that the compound may interact with its targets through a reduction process.

Pharmacokinetics

It is known that this compound forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions

Result of Action

When heated in vacuum up to 170 °c, the compound decomposes to rhenium(ii) iodide, and at 380 °c — to rhenium(i) iodide . This suggests that the compound may undergo changes under certain conditions, which could potentially influence its effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of various solvents . Additionally, the compound’s stability can be influenced by temperature, as it decomposes under certain heat conditions .

Propiedades

IUPAC Name |

triiodorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQJDMHHOTHKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Re](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314646 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15622-42-1 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is a significant challenge in synthesizing rhenium(III) iodide, and how have researchers overcome it?

A1: A major challenge in obtaining this compound has been the low yield and complexity of previous synthetic methods. A simplified, high-yield synthesis was developed utilizing the thermal decarbonylation of rhenium(III) benzoate with iodine. [] This method offers a more efficient route to obtaining this valuable precursor for further chemical synthesis.

Q2: What is a notable application of this compound in coordination chemistry?

A2: this compound serves as an effective starting material for synthesizing rhenium chalcocyanide cluster complexes. [] For example, reacting this compound with potassium thiocyanate under specific conditions leads to the formation of [Re4(µ3-S)4(CN)12]4−. This highlights the utility of this compound in accessing diverse rhenium cluster compounds with potential applications in various fields.

Q3: Besides rhenium compounds, what other metal iodide was characterized in the process of optimizing the synthesis of this compound?

A3: During the investigation of an efficient synthesis for this compound, researchers successfully isolated and characterized β-molybdenum(II) iodide. [, ] This finding underscores the broader applicability of the developed synthetic methodology for accessing various metal iodides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)

![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)